4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine 4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832424
InChI: InChI=1S/C9H14ClN3/c1-9(3-2-4-9)6-13-5-7(10)8(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol

4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17832424

Molecular Formula: C9H14ClN3

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
IUPAC Name 4-chloro-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C9H14ClN3/c1-9(3-2-4-9)6-13-5-7(10)8(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12)
Standard InChI Key PQGMSXWZQDKUKU-UHFFFAOYSA-N
Canonical SMILES CC1(CCC1)CN2C=C(C(=N2)N)Cl

Introduction

Structural Characterization and Nomenclature

4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine belongs to the pyrazole amine family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The core structure features a chlorine substituent at the 4-position and a (1-methylcyclobutyl)methyl group at the 1-position of the pyrazole ring . The molecular formula is inferred as C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol, based on structural analogs such as 4-chloro-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-3-amine (CAS 2137988-36-2) .

The IUPAC name derives from the parent pyrazole system, with substituents prioritized according to positional numbering. The (1-methylcyclobutyl)methyl group consists of a cyclobutane ring with a methyl substituent at the 1-position, connected via a methylene bridge to the pyrazole nitrogen . Key structural features include:

  • Pyrazole core: Provides aromaticity and sites for electrophilic substitution.

  • Chlorine at C4: Enhances electronic withdrawal, influencing reactivity.

  • Bulky (1-methylcyclobutyl)methyl group: Introduces steric hindrance and modulates solubility .

Comparative analysis with analogs like 4-chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine (C₁₀H₁₆ClN₃, MW 213.71 g/mol) highlights how alkyl chain length on the cyclobutyl group affects molecular weight and lipophilicity.

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis literature exists for 4-chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine, plausible pathways can be extrapolated from related compounds:

  • Cyclobutylmethylation: Reaction of 4-chloro-1H-pyrazol-3-amine with (1-methylcyclobutyl)methyl bromide under basic conditions .

  • Ring Construction: Cyclocondensation of hydrazine derivatives with β-ketonitriles, followed by chlorination and alkylation .

A representative synthetic scheme for a related compound, 4-chloro-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-3-amine, involves:

  • Step 1: Protection of the pyrazole amine using tert-butoxycarbonyl (Boc) groups.

  • Step 2: Alkylation with (3-methylcyclobutyl)methyl mesylate.

  • Step 3: Deprotection and purification via column chromatography .

Reactivity Profile

The chlorine atom at C4 is susceptible to nucleophilic aromatic substitution (NAS), enabling derivatization at this position. The amine group at C3 participates in condensation reactions, forming Schiff bases or amides . Computational studies on analogs predict moderate hydrogen bond donor capacity (1 donor) and acceptor capacity (2 acceptors), influencing solubility and crystal packing .

PropertyValue (Predicted)Source Compound Reference
XLogP32.1–2.5
Rotatable Bond Count1
Topological Polar SA41.5 Ų

Physicochemical Properties

Thermodynamic Parameters

Data from analogous structures suggest:

  • Melting Point: Estimated 120–140°C (decomposition observed in similar chloropyrazoles) .

  • Solubility: Low aqueous solubility (<1 mg/mL) due to hydrophobic cyclobutyl and methyl groups; soluble in DMSO and dichloromethane .

  • Stability: Stable under inert conditions but may degrade via hydrolysis of the amine group in acidic environments .

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (3300–3400 cm⁻¹), C-Cl stretch (750 cm⁻¹), and aromatic C=C vibrations (1600 cm⁻¹) .

  • NMR (¹H): Expected signals include:

    • δ 1.2–1.5 ppm (cyclobutyl CH₂ and CH₃).

    • δ 4.2 ppm (N-CH₂-cyclobutyl).

    • δ 6.5 ppm (pyrazole C-H) .

Biological and Industrial Applications

Agrochemical Uses

Chlorinated pyrazoles are employed in herbicide formulations. The bulky substituent in 4-chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine may reduce soil mobility, extending residual activity .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using continuous flow chemistry.

  • Crystallography: Determine single-crystal structure to elucidate conformation.

  • SAR Studies: Modify the cyclobutyl group to enhance bioactivity.

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